hept-1-en-6-yn-3-one
Description
Structure
3D Structure
Properties
CAS No. |
1323443-43-1 |
|---|---|
Molecular Formula |
C7H8O |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
hept-1-en-6-yn-3-one |
InChI |
InChI=1S/C7H8O/c1-3-5-6-7(8)4-2/h1,4H,2,5-6H2 |
InChI Key |
DTDNXVUTYUVZME-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)CCC#C |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Synthetic Applications of Hept 1 En 6 Yn 3 One
Intramolecular Cycloaddition Reactions
The spatial arrangement of the alkene and alkyne functionalities in this compound makes it an ideal substrate for intramolecular cycloaddition reactions, which are powerful methods for the construction of cyclic systems.
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form a cyclopentenone. acs.orgwikipedia.org When applied to a 1,6-enyne like this compound, this reaction proceeds in an intramolecular fashion to yield a bicyclo[3.3.0]octenone framework. oup.comresearchgate.net This bicyclic system is a common structural motif in a number of natural products.
The reaction is thought to proceed through the initial formation of a dicobalt hexacarbonyl complex with the alkyne. Subsequent coordination of the alkene, followed by migratory insertion of carbon monoxide and reductive elimination, furnishes the bicyclic product. The Pauson-Khand reaction is known for its high degree of stereocontrol, making it a valuable tool in asymmetric synthesis. nih.gov
While not a direct reaction of this compound itself, the alkyne moiety can be readily converted into a vinyl group through reactions such as hydrostannylation followed by destannylation, or through hydration to form a methyl ketone which can then be converted to a vinyl group. The resulting divinyl ketone is a substrate for the Nazarov cyclization, a 4π-electrocyclic ring closure that forms a cyclopentenone. organicreactions.org
This acid-catalyzed reaction proceeds through a pentadienyl cation intermediate, which undergoes a conrotatory cyclization to form an oxyallyl cation. nih.gov Subsequent elimination of a proton and tautomerization yields the cyclopentenone product. The Nazarov cyclization is a powerful method for the synthesis of five-membered rings and has been employed in the total synthesis of numerous natural products. acs.org
Other Notable Transformations
Beyond these named reactions, the functionalities within this compound can undergo a wide range of other transformations:
Michael Addition: The enone system is susceptible to 1,4-conjugate addition (Michael addition) by a variety of nucleophiles, allowing for the introduction of a wide range of substituents at the β-position to the carbonyl group.
Alkyne Chemistry: The terminal alkyne can be deprotonated to form an acetylide, which can then react with various electrophiles. It can also participate in Sonogashira coupling and other cross-coupling reactions to form more complex enyne systems.
Carbonyl Chemistry: The ketone functionality can undergo nucleophilic addition, reduction to the corresponding alcohol, or conversion to other functional groups.
Applications of Hept 1 En 6 Yn 3 One in Advanced Organic Synthesis
Building Block for Complex Polycyclic and Heterocyclic Frameworks
The enynone motif is a well-established substrate for a multitude of transition metal-catalyzed cyclization reactions, providing efficient pathways to complex carbocyclic and heterocyclic systems. Gold and palladium catalysts, in particular, have been extensively utilized to activate the alkyne and alkene functionalities, initiating cascade reactions that lead to the formation of multiple rings in a single step. mdpi.comnih.gov
Gold catalysts, typically Au(I) or Au(III) species, are known for their strong affinity for alkynes (alkynophilicity), which facilitates the initial cyclization step. mdpi.com For instance, gold-catalyzed cyclization of enynones can lead to the formation of furanyl gold intermediates, which can then participate in subsequent cycloadditions to yield bicyclic fused furans. acs.orgnih.gov This reactivity allows for the construction of intricate oxygen-containing heterocyclic systems. In a similar vein, gold-catalyzed tandem reactions of enynones have been shown to produce fused bicyclic, tricyclic, and tetracyclic derivatives with high diastereoselectivity. beilstein-journals.org
Palladium catalysis offers a complementary approach for the cyclization of enynones. Palladium-catalyzed reactions, such as the Sonogashira coupling, are instrumental in the synthesis of cross-conjugated enynones themselves. mdpi.com Furthermore, palladium catalysts can mediate cycloisomerization reactions of enynes, including those containing a ketone, to generate various cyclic structures. molaid.com The specific outcome of these reactions can often be tuned by the choice of catalyst, ligands, and reaction conditions. For example, palladium-catalyzed cyclization of enynols with aminals has been shown to produce either O-heterocycle-containing allenic amines or polysubstituted 1,3-dienes embedded in an O-heterocycle, depending on the substrate's framework. rsc.org
The reactivity of hept-1-en-6-yn-3-one as a terminal enynone makes it an ideal candidate for such transformations. The terminal alkyne is readily activated by transition metals, and the vinyl group can act as the nucleophilic partner in the cyclization. The ketone functionality can also participate in or influence the course of these cyclizations. For example, enynones can be used for the synthesis of substituted pyridines through annulation reactions. acs.orgdntb.gov.uaorganic-chemistry.org
| Catalyst System | Substrate Type | Product Type | Research Finding |
|---|---|---|---|
| Gold(I) | Enynones and 1,3,5-Triazines | Bicyclic Fused Furans | A gold-catalyzed tandem dual heterocyclization provides high yields of bicyclic fused furans under mild conditions. acs.orgnih.gov |
| Gold(I) | Enynones | Fused Bi-, Tri-, and Tetracyclic Derivatives | A tandem alkyne-carbonyl metathesis/Nazarov reaction generates complex fused cyclic systems with excellent diastereoselectivity. beilstein-journals.org |
| Palladium(II) | C-7 Substituted Hept-2-en-6-yn-1-ols | Aminobicyclo[4.3.0]nonanes | A one-pot, three-step process involving a palladium(II)-catalyzed Overman rearrangement, a ruthenium(II)-catalyzed ring-closing enyne metathesis, and a Diels-Alder reaction. rsc.orgrsc.org |
| Silver(I) | Enynones and 4-Alkenyl Isoxazoles | 2-(Furan-2-yl)-1,2-dihydropyridines | A silver-catalyzed assembly proceeds via a 6π electrocyclization and a beilstein-journals.org-H-shift. researchgate.net |
Precursor in Stereoselective Synthesis
The prochiral nature of this compound, along with its distinct functional groups, makes it a suitable precursor for stereoselective synthesis. The introduction of chirality can be achieved through various strategies, including the use of chiral catalysts, auxiliaries, or reagents.
Asymmetric reductions of the ketone functionality can establish a chiral center at the C-3 position, leading to the formation of enantioenriched propargylic alcohols. These chiral alcohols are valuable intermediates in their own right, serving as precursors for a wide range of more complex chiral molecules. For instance, the stereoselective synthesis of the specialized pro-resolving mediator Resolvin E4 utilized a chiral propargylic alcohol intermediate. nih.govresearchgate.net
Furthermore, the enyne moiety can participate in stereoselective cyclization reactions. The use of chiral ligands on the metal catalyst can induce enantioselectivity in the formation of cyclic products. For example, a gold(I)-catalyzed cascade cyclization of a conjugated enyne utilized a chiral bimetallic gold complex to achieve high enantiomeric excess in the resulting ketone intermediate. nih.gov
While specific studies on the stereoselective reactions of this compound are not extensively documented, the principles established for related enynone and enyne systems are directly applicable. The development of stereoselective methods for the transformation of such substrates is a significant area of research, as it provides access to enantiomerically pure compounds with potential biological activity. nih.govresearchgate.net
| Reaction Type | Key Transformation | Stereocontrol Method | Relevance to this compound |
|---|---|---|---|
| Asymmetric Reduction | Ketone to Alcohol | Midland Alpine borane (B79455) reduction | Can generate a chiral center at the C-3 position, leading to a chiral propargylic alcohol. nih.govresearchgate.net |
| Asymmetric Cyclization | Enantioselective cyclization of an enyne | Chiral bimetallic gold catalyst | The enyne functionality can be cyclized with high enantioselectivity using a suitable chiral catalyst. nih.gov |
| Stereoselective Cycloisomerization | Indium-catalyzed cascade cycloisomerization of aryl 1,5-enynes | Retention of alkene configuration | Demonstrates the potential for stereospecific transformations of the enyne system. acs.org |
Role in the Elaboration of Natural Product Analogues (Generic Reference)
The enynone structural motif is present in a variety of natural products, and synthetic enynones like this compound serve as crucial building blocks for the synthesis of these complex molecules and their analogues. mdpi.com The ability to construct intricate molecular skeletons from relatively simple precursors is a hallmark of efficient total synthesis.
For instance, the synthesis of Lachnophyllum methyl ester and Lachnophyllum lactone, naturally occurring polyacetylenic compounds, involved a palladium-catalyzed coupling of a terminal diyne with an acrylic acid derivative, a reaction pathway that highlights the utility of alkyne precursors in natural product synthesis. rsc.org The Corey-Fuchs reaction is another powerful tool for the synthesis of terminal alkynes, which are key intermediates in the assembly of numerous natural products with diverse biological activities. rsc.org
While a direct application of this compound in a completed total synthesis of a natural product is not prominently reported, its potential as a precursor is evident. The functional handles it possesses allow for a variety of coupling and cyclization reactions that are commonly employed in the construction of natural product backbones. The synthesis of analogues of natural products is also a critical area of research, as it allows for the exploration of structure-activity relationships and the development of new therapeutic agents. The versatility of this compound makes it an attractive starting material for the generation of libraries of natural product analogues. wgtn.ac.nz
Contributions to Material Science Precursors (Generic Reference)
The reactive nature of the enyne functionality in this compound also suggests its potential utility in the synthesis of precursors for material science. The carbon-carbon double and triple bonds can participate in polymerization reactions, and the cyclization products derived from enynones can serve as monomers for the creation of novel polymers with unique properties.
The electronic properties of conjugated systems, such as those that can be formed from the cyclization or polymerization of enynones, are of significant interest in the field of materials science. These materials can exhibit interesting optical and electronic properties, making them candidates for applications in areas such as organic electronics.
While specific research detailing the use of this compound as a material science precursor is limited, the general reactivity of enynones points towards this potential application. The ability to construct complex, conjugated cyclic and polycyclic systems from this building block opens up avenues for the design and synthesis of new functional materials.
Advanced Characterization and Spectroscopic Methodologies in Research on Hept 1 En 6 Yn 3 One
Spectroscopic Techniques for Structural Elucidation of Hept-1-en-6-yn-3-one and its Derivatives
The definitive identification and structural analysis of this compound and its derivatives rely on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of these molecules. For instance, in derivatives of enynones, ¹H NMR can reveal the coupling constants between protons on a double bond, which helps in assigning the E/Z configuration. spbu.ru Detailed ¹H and ¹³C NMR data, including chemical shifts and coupling constants, have been reported for various enynone derivatives, providing a basis for structural confirmation. acs.orgmdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups present in this compound. The characteristic absorption bands include:
C=O (carbonyl) stretching: Typically observed in the region of 1624-1627 cm⁻¹. mdpi.com
C≡C (alkyne) stretching: Appears around 2210-2212 cm⁻¹. mdpi.com
C=C (alkene) stretching: This absorption is also expected, though it can sometimes be less intense.
The NIST Mass Spectrometry Data Center has cataloged IR spectra for related compounds, showing these characteristic absorption bands.
Mass Spectrometry (MS): Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula. acs.orgmdpi.com Techniques like electrospray ionization (ESI) are commonly used to generate ions for mass analysis. mdpi.comgoogle.com
Table 1: Spectroscopic Data for Enynone Derivatives
| Spectroscopic Technique | Characteristic Feature | Observed Value/Region | Reference |
|---|---|---|---|
| ¹H NMR | Coupling constant (J) for E-alkene | ~16 Hz | spbu.rumdpi.com |
| ¹³C NMR | Carbonyl (C=O) chemical shift | ~177-178 ppm | mdpi.com |
| IR Spectroscopy | C=O stretching frequency | 1624-1627 cm⁻¹ | mdpi.com |
| IR Spectroscopy | C≡C stretching frequency | 2210-2212 cm⁻¹ | mdpi.com |
| Mass Spectrometry | Method | High-Resolution Mass Spectrometry (HRMS) | acs.orgmdpi.com |
Advanced Spectroscopic and Analytical Methods
Beyond standard techniques, advanced methods like ion mobility mass spectrometry provide deeper insights into the three-dimensional structure of ions derived from this compound.
Predicted Collision Cross Section for Ion Mobility Mass Spectrometry: Ion mobility spectrometry (IMS) coupled with mass spectrometry (MS) separates ions based on their size, shape, and charge. spectroscopyonline.com The collision cross section (CCS) is a key parameter derived from IMS that reflects the ion's rotational average projected area. spectroscopyonline.comwaters.com For this compound, predicted CCS values have been calculated for various adducts using computational tools like CCSbase. uni.lu These predictions are valuable for identifying the compound in complex mixtures and for gaining structural information. uni.lursc.org The accuracy of CCS measurements can be very high, with biases often less than 0.5% under optimal conditions. researchgate.net
Table 2: Predicted Collision Cross Section (CCS) for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) | Reference |
|---|---|---|---|
| [M+H]⁺ | 109.06480 | 122.2 | uni.lu |
| [M+Na]⁺ | 131.04674 | 133.0 | uni.lu |
| [M+NH₄]⁺ | 126.09134 | 126.7 | uni.lu |
| [M+K]⁺ | 147.02068 | 124.4 | uni.lu |
| [M-H]⁻ | 107.05024 | 113.9 | uni.lu |
| [M+Na-2H]⁻ | 129.03219 | 123.7 | uni.lu |
| [M]⁺ | 108.05697 | 120.4 | uni.lu |
| [M]⁻ | 108.05807 | 120.4 | uni.lu |
Data sourced from PubChemLite, calculated using CCSbase. uni.lu
Computational and Theoretical Studies of this compound
Computational chemistry provides a powerful lens to investigate the properties and reactivity of this compound at the molecular level.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to model the electronic structure of molecules. qulacs.org These calculations can predict various properties, including the distribution of electron density, which is crucial for understanding a molecule's reactivity. researchgate.net For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential can identify the likely sites for nucleophilic and electrophilic attack. researchgate.netresearchgate.net
Elucidation of Reaction Mechanisms via DFT and Ab Initio Methods
DFT and ab initio methods are extensively used to map out the potential energy surfaces of chemical reactions involving enynes. researchgate.netimist.ma These studies help in understanding reaction mechanisms, such as the PtCl₂-mediated cycloisomerization of 1,6-enynes, by identifying transition states and intermediates. researchgate.net For example, computational studies have shown that such reactions can proceed through different pathways, like endo or exo cyclization routes, and the preferred pathway can be influenced by substituents. researchgate.net Theoretical investigations have also been applied to understand the regioselectivity in palladium-catalyzed cyclization reactions of related enyne systems. rsc.org
Conformational Analysis and Stereochemical Insights
The flexibility of the carbon chain in this compound allows it to adopt various conformations. Computational methods are employed to perform conformational analysis, identifying the most stable conformers and the energy barriers between them. molaid.com This is particularly important for understanding the stereochemical outcome of reactions. For example, in the enantioselective synthesis of related compounds, understanding the ligand's conformation is key to explaining the observed stereoselectivity. soton.ac.uk The regio- and diastereoselectivity of reactions involving enynones can often be rationalized through a careful conformational analysis of the reactive intermediates. molaid.com
Synthesis and Reactivity of Hept 1 En 6 Yn 3 One Derivatives and Analogues
Design and Synthesis of Substituted Hept-1-en-6-yn-3-one Derivatives
The synthesis of substituted this compound derivatives often begins with the preparation of a related precursor, hept-1-en-6-yn-3-ol. A common method for synthesizing this alcohol involves the reaction of a t-butylacetylide with acrolein. The t-butylacetylide can be formed by reacting t-butylacetylene with an organometallic compound like ethylmagnesium bromide or butyllithium. google.com This reaction is surprisingly effective at temperatures ranging from -40°C to +20°C, yielding the desired alcohol without significant polymerization of acrolein. google.com Another approach involves the reaction of allylacetone with ethynylmagnesium bromide in a solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.
Once the precursor alcohol, such as hept-1-en-6-yn-3-ol, is obtained, it can be oxidized to the corresponding ketone, this compound. This transformation can be achieved using various oxidizing agents.
Further derivatization can be accomplished through various reactions targeting the alkene, alkyne, or the carbon backbone. For instance, Sonogashira coupling of a suitable precursor like pent-4-yn-1-ol with aryl iodides can introduce aryl substituents. rsc.org This reaction is typically catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride, in the presence of a copper(I) co-catalyst. rsc.org
A variety of substituted enyne derivatives can be prepared from starting materials like dimethyl L-tartrate or L-ascorbic acid. psu.edu For example, treatment of an alcohol derived from dimethyl L-tartrate with triflic anhydride (B1165640) followed by reaction with lithium (trimethylsilyl)acetylide and subsequent desilylation can yield a substituted ynol. psu.edu
Gold-catalyzed reactions have also emerged as a powerful tool for synthesizing related structures. For example, gold(I) complexes can catalyze the intramolecular cycloaddition of enynes to form bicyclic compounds. beilstein-journals.org
Structure-Reactivity and Structure-Selectivity Relationships in Derivatives
The reactivity and selectivity of this compound derivatives are highly dependent on their substitution patterns. In the Pauson-Khand reaction, which involves the cyclization of an enyne with carbon monoxide, the stereochemical outcome is significantly influenced by substituents. psu.edu For instance, a bulky terminal substituent on the alkyne, such as a trimethylsilyl (B98337) (TMS) group, can lead to the exclusive formation of a single diastereomer of the resulting bicyclo[3.3.0]octenone product. psu.edu
The nature of substituents also plays a crucial role in other catalytic reactions. In gold-catalyzed cycloadditions, the choice of phosphine (B1218219) ligands on the gold catalyst can control the regiochemistry of the reaction. beilstein-journals.org Similarly, in palladium-catalyzed hydroalkylation of 1,3-enynes with ketones, the use of specific ligands like Senphos is critical for achieving high yields. organic-chemistry.org
Computational studies, such as those using density functional theory (DFT), have provided insights into the mechanisms and origins of stereoselectivity in these reactions. For copper-catalyzed asymmetric addition of enynes to ketones, calculations have shown that the steric hindrance between the phenyl rings of the substrates and the chiral ligand is a key factor in determining the stereochemical outcome. mdpi.com
The electronic properties of substituents also impact reactivity. In the one-pot synthesis of aminobicyclo[4.3.0]nonanes from C-7 substituted hept-2-en-6-yn-1-ols, electron-donating or electron-withdrawing groups on an aryl substituent at the C-7 position can affect the yields of the final products. rsc.org For example, a 4-nitrophenyl substituent generally leads to higher yields compared to a phenyl substituent. rsc.org
Development of Libraries for Chemical Space Exploration
The versatile reactivity of the this compound scaffold makes it an excellent starting point for the development of compound libraries. These libraries, containing a diverse range of structurally related molecules, are valuable for exploring chemical space and identifying compounds with interesting biological activities or material properties.
One strategy for library development involves a one-pot, multi-step tandem process. For example, a series of C-7 substituted hept-2-en-6-yn-1-ols can be subjected to a palladium(II)-catalyzed Overman rearrangement, followed by a ruthenium(II)-catalyzed ring-closing enyne metathesis, and finally a Diels-Alder reaction. rsc.org This sequence allows for the rapid generation of a library of complex aminobicyclo[4.3.0]nonanes with multiple stereogenic centers. rsc.org
The synthesis of libraries of 6-aryl-4-(1,2,3-1H-triazol-1-yl)cinnolines has been achieved through a synthetic route starting with the Richter-type cyclization of 2-ethynyl-4-aryltriazenes. mdpi.com The resulting 4-bromo-6-arylcinnolines can then undergo nucleophilic substitution with an azide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with various alkynes to generate a library of triazolylcinnolines. mdpi.com
The ability to systematically vary substituents on the this compound core and its derivatives allows for the creation of diverse chemical libraries. These libraries can then be screened for a wide range of applications, from drug discovery to materials science.
Future Perspectives and Emerging Research Avenues
Novel Catalytic Strategies for Hept-1-en-6-yn-3-one Derivatization
The derivatization of this compound is poised to benefit significantly from the development of novel catalytic strategies that can selectively address its multiple functional groups. The presence of both an enone system and an alkyne in one molecule allows for a diverse range of transformations.
Gold-catalyzed cyclization represents a promising avenue for the derivatization of molecules with similar structures. For instance, a regioselective gold(I)-catalyzed 6-endo-dig cyclization has been effectively used to construct the isocoumarin (B1212949) skeleton from related enyne precursors. researchgate.net A similar strategy could be envisioned for this compound, potentially leading to the formation of novel heterocyclic systems through intramolecular cyclization, where a nucleophile attacks the alkyne activated by a gold catalyst.
Another area of interest is the catalytic functionalization of the alkyne moiety using organoboron reagents. Transition-metal-catalyzed reactions, such as hydroarylation, could introduce aryl groups to the alkyne, expanding the molecular complexity. acs.org For example, a copper-catalyzed hydroarylation of aryl trifluoromethyl alkynes with ortho-nitroaryl boronic acids has been reported, a strategy that could potentially be adapted for this compound. acs.org
Furthermore, the development of enzymatic catalysis offers a green and highly selective approach. Hemeproteins, for instance, have been engineered to act as carbene transferases, catalyzing the formation of strained carbocycles from diazo substrates and alkynes. caltech.edu Applying such biocatalysts to this compound could yield novel and complex chiral structures that are difficult to access through traditional synthetic methods. caltech.edu
The following table summarizes potential catalytic strategies for the derivatization of this compound based on research on related compounds.
| Catalytic Strategy | Potential Transformation of this compound | Expected Product Class |
| Gold(I)-Catalyzed Cyclization | Intramolecular attack of a nucleophile on the activated alkyne | Heterocyclic compounds (e.g., furans, pyrans) |
| Palladium/Copper-Catalyzed Cross-Coupling | Sonogashira coupling of the terminal alkyne with aryl or vinyl halides | Aryl/vinyl-substituted enynes |
| Ruthenium-Catalyzed Enyne Metathesis | Intramolecular cyclization between the alkene and alkyne | Bicyclic compounds |
| Biocatalysis (e.g., with engineered hemeproteins) | Carbene transfer to the alkyne | Cyclopropene derivatives |
| Transition-Metal-Catalyzed Hydrofunctionalization | Addition of B-H, Si-H, or N-H bonds across the alkyne | Borylated, silylated, or aminated alkene derivatives |
Integration into Flow Chemistry and Automated Synthesis Platforms
The unique reactivity of this compound makes it an ideal candidate for integration into flow chemistry and automated synthesis platforms. These technologies offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput screening of reaction conditions and catalysts. researchgate.net
Flow chemistry can be particularly advantageous for reactions involving reactive intermediates or hazardous reagents, which are often required for the derivatization of multifunctional compounds like this compound. The precise control of temperature, pressure, and reaction time in a continuous flow reactor can lead to higher yields and selectivities compared to traditional batch processes. mdpi.com For example, the synthesis of various pharmaceutical compounds has been significantly improved by adopting flow chemistry, allowing for the safe handling of reactive species and the telescoping of multiple synthetic steps into a single continuous process. mdpi.com
Automated synthesis platforms, often coupled with machine learning algorithms, can accelerate the discovery of optimal reaction conditions for the derivatization of this compound. researchgate.net By systematically varying catalysts, solvents, and other parameters, these platforms can rapidly build large libraries of derivatives for biological screening or materials science applications. researchgate.net This high-throughput approach is crucial for exploring the vast chemical space accessible from this versatile building block.
Theoretical Predictions Guiding Experimental Research
Computational chemistry and theoretical predictions are becoming indispensable tools in modern chemical research, providing insights into reaction mechanisms, predicting the properties of new molecules, and guiding the design of experiments. For a molecule like this compound, theoretical studies can play a crucial role in several areas.
Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of catalytic reactions involving this compound. Such studies can elucidate the transition states and intermediates of complex transformations, helping to explain observed selectivities and predict the outcomes of new reactions. For instance, DFT studies on multicomponent reactions involving terminal alkynes have provided a deeper understanding of the reaction pathways, which is essential for optimizing these processes. core.ac.uk
Furthermore, theoretical predictions of molecular properties can guide the design of new derivatives with desired characteristics. PubChem, for example, provides predicted data for this compound, including its predicted collision cross-section values for different adducts, which can be useful in mass spectrometry-based analyses. uni.lu
The table below shows some of the predicted properties of this compound available from computational models.
| Predicted Property | Value | Source |
| XlogP | 1.0 | PubChem |
| Monoisotopic Mass | 108.05752 Da | PubChem |
| Predicted Collision Cross Section ([M+H]+) | 122.2 Ų | PubChem |
| Predicted Collision Cross Section ([M+Na]+) | 133.0 Ų | PubChem |
Potential as a Chemical Probe in Interdisciplinary Research
The bifunctional nature of this compound makes it an attractive candidate for the development of chemical probes for interdisciplinary research, particularly in chemical biology. A chemical probe is a small molecule that can be used to study biological systems by selectively interacting with a specific target, such as a protein or enzyme.
The α,β-unsaturated ketone moiety of this compound can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues (e.g., cysteine) in proteins. This reactivity can be harnessed to design activity-based probes that target specific classes of enzymes. The terminal alkyne provides a versatile handle for "click" chemistry, allowing for the attachment of reporter tags such as fluorophores or biotin (B1667282) after the probe has reacted with its biological target. This dual functionality is highly desirable for the development of sophisticated chemical biology tools.
While there is no direct research on this compound as a chemical probe, related compounds containing enyne functionalities have shown biological activity. For example, derivatives of hept-4-en-6-yn-1-ol (B1148483) have been investigated for their antimicrobial and anticancer properties, suggesting that the enyne scaffold can interact with biological targets. This provides a strong rationale for exploring the potential of this compound and its derivatives as novel chemical probes to investigate biological pathways and identify new drug targets.
Q & A
Q. What are the optimal synthetic routes for hept-1-en-6-yn-3-one, and how can purity be validated?
Methodological Answer:
- Synthetic Routes : Start with alkyne-enone coupling strategies, such as Sonogashira or Cadiot-Chodkiewicz reactions, to introduce the triple bond. Optimize solvent systems (e.g., THF/DMF mixtures) and catalysts (e.g., Pd/Cu complexes) to minimize side products .
- Purity Validation : Use GC-MS for volatile byproduct detection, and HPLC for non-volatile impurities. Confirm structural integrity via and NMR, comparing chemical shifts to literature data (e.g., δ ~2.1 ppm for enone protons, δ ~90-100 ppm for sp-hybridized carbons) .
- Reproducibility : Document reaction conditions (temperature, stoichiometry, inert atmosphere) in detail to enable replication .
Q. How can spectroscopic techniques distinguish this compound from structural isomers?
Methodological Answer:
- IR Spectroscopy : Identify characteristic stretches: C≡C (~2100–2260 cm), C=O (~1680–1750 cm), and conjugated C=C (~1600–1650 cm) .
- NMR Analysis : Use - HSQC to correlate alkynyl protons (δ ~2.5–3.5 ppm) with sp carbons. DEPT-135 can differentiate CH/CH groups in the aliphatic chain .
- Mass Spectrometry : Look for molecular ion peaks at m/z 108 (CHO) and fragmentation patterns reflecting α-cleavage near the carbonyl .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the regioselectivity of this compound in Diels-Alder reactions?
Methodological Answer:
- Experimental Design : Conduct kinetic studies in solvents of varying polarity (e.g., hexane vs. DMSO) at 25–80°C. Monitor reaction progress via NMR to quantify endo/exo product ratios .
- Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate transition-state energies and predict solvent effects on regioselectivity .
- Data Contradictions : If literature reports conflicting trends, perform meta-analysis of solvent parameters (e.g., Kamlet-Taft) to identify overlooked variables .
Q. What strategies resolve contradictions in reported catalytic activity of this compound in cross-coupling reactions?
Methodological Answer:
- Controlled Replication : Reproduce studies under standardized conditions (e.g., glovebox purity, catalyst batch) to isolate variables .
- Isotopic Labeling : Use or -labeled substrates to track mechanistic pathways (e.g., radical vs. polar mechanisms) via kinetic isotope effects .
- Systematic Review : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting hypotheses and prioritize testable models .
Q. How can computational methods predict the stability of this compound under oxidative conditions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with O or peroxides at varying temperatures. Calculate bond dissociation energies (BDEs) for C≡C and C=O bonds to identify degradation pathways .
- Experimental Validation : Compare MD results with accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via LC-MS .
- Data Synthesis : Use Arrhenius plots to extrapolate shelf-life predictions, ensuring alignment between computational and empirical data .
Data Presentation Guidelines
-
Tables : Include reaction yields, spectroscopic data, and computational parameters (e.g., Table 1).
Table 1. Example Synthetic Optimization DataCatalyst Solvent Temp (°C) Yield (%) Purity (HPLC) Pd(PPh) THF 60 78 99.2 CuI DMF 80 65 97.8 -
Figures : Annotate IR/NMR spectra with key peaks and computational models with isosurface diagrams .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
